N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
Overview
Description
N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 2,4-dichlorophenyl group, a nitro group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps:
Chlorination: The 2,4-dichlorophenyl group can be introduced via chlorination reactions.
Amidation: The formation of the benzamide core is achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorines in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its derivatives can be used to study the effects of various substituents on biological activity.
Industrial Applications: It can be used in the synthesis of more complex molecules for use in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-3-nitrobenzamide: Lacks the pyrrolidinyl group, which may affect its biological activity.
N-(2,4-dichlorophenyl)-4-(pyrrolidin-1-yl)benzamide: Lacks the nitro group, which may influence its reactivity and applications.
N-(2-chlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide: Has only one chlorine atom, which could alter its chemical properties.
Uniqueness
N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the nitro and pyrrolidinyl groups, along with the dichlorophenyl moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-4-5-14(13(19)10-12)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCZZCIRNUETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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